5-(Acetylamino)-9-azido-3,5,9-trideoxy-D-glycero-D-galcto-2-nonulosonic acid
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Overview
Description
5-(Acetylamino)-9-azido-3,5,9-trideoxy-D-glycero-D-galcto-2-nonulosonic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an acetylamino group, an azido group, and a trideoxy sugar moiety. Its intricate molecular arrangement makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Acetylamino)-9-azido-3,5,9-trideoxy-D-glycero-D-galcto-2-nonulosonic acid typically involves multiple steps, starting from readily available precursors. The process often includes the protection of functional groups, selective activation, and subsequent coupling reactions. Common synthetic routes may involve the use of azide chemistry, acetylation, and glycosylation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may leverage advanced techniques such as continuous flow synthesis and automated reaction systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Acetylamino)-9-azido-3,5,9-trideoxy-D-glycero-D-galcto-2-nonulosonic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert azido groups to amines, altering the compound’s properties.
Substitution: This reaction can replace specific atoms or groups within the molecule, leading to derivatives with different characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce amines, and substitution reactions can result in various functionalized derivatives.
Scientific Research Applications
5-(Acetylamino)-9-azido-3,5,9-trideoxy-D-glycero-D-galcto-2-nonulosonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological processes and interactions at the molecular level.
Medicine: It has potential therapeutic applications, including drug development and delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(Acetylamino)-9-azido-3,5,9-trideoxy-D-glycero-D-galcto-2-nonulosonic acid involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, facilitating the formation of stable triazole linkages. The acetylamino group can engage in hydrogen bonding and other interactions, influencing the compound’s biological activity. The trideoxy sugar moiety can modulate the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
5-Aminosalicylic Acid: Known for its anti-inflammatory properties, used in treating inflammatory bowel disease.
Acetylamino-Acetic Acid: An experimental compound with potential pharmacological applications.
Uniqueness
5-(Acetylamino)-9-azido-3,5,9-trideoxy-D-glycero-D-galcto-2-nonulosonic acid stands out due to its unique combination of functional groups and structural features. The presence of both an azido group and an acetylamino group allows for diverse chemical modifications and applications. Its trideoxy sugar moiety further enhances its versatility in various scientific fields.
Biological Activity
5-(Acetylamino)-9-azido-3,5,9-trideoxy-D-glycero-D-galacto-2-nonulosonic acid, a derivative of N-acetylneuraminic acid, is a modified sialic acid compound that has garnered significant attention in biochemical and medicinal research due to its unique structural features and functional groups. This compound, characterized by an azido group at the 9-position and an acetylamino group at the 5-position, exhibits a range of biological activities that are crucial for understanding glycan-protein interactions and their implications in cellular processes.
Glycan-Protein Interactions
One of the primary biological activities of this compound is its role in modulating glycan-protein interactions. The azido and acetylamino modifications enable it to serve as a sialic acid substitute for metabolic glycan labeling, facilitating the study of glycan dynamics and their role in cellular processes.
Interaction with Lectins and Glycan-Binding Proteins
Experimental data have shown that 5-(Acetylamino)-9-azido-3,5,9-trideoxy-D-glycero-D-galacto-2-nonulosonic acid can alter the binding affinity of lectins and other glycan-binding proteins. This alteration impacts cell signaling and adhesion mechanisms, which are vital for understanding how modifications to sialic acids influence biological outcomes.
Cell Adhesion and Signaling
The compound's ability to influence cell adhesion and signaling pathways is a significant aspect of its biological activity. By modifying the sialic acid residues on cell surfaces, it can affect the interactions between cells and the extracellular matrix, thereby influencing cellular behaviors such as migration, proliferation, and differentiation.
Case Study: Impact on Immune Responses
Studies have demonstrated that this compound can modulate immune responses by affecting the interactions between immune cells and their targets. For instance, the azido modification allows for specific tagging and visualization in biological assays, which can help in understanding how sialic acid modifications impact the recognition and binding of immune cells to pathogens or tumor cells.
Bioconjugation and Labeling Applications
The azido group in 5-(Acetylamino)-9-azido-3,5,9-trideoxy-D-glycero-D-galacto-2-nonulosonic acid is particularly useful for bioconjugation applications, such as click chemistry reactions. The azide-alkyne cycloaddition reaction enables the covalent attachment of various probes or labels to the compound, facilitating its use in metabolic glycan labeling and the study of glycan dynamics.
Data Table: Comparison with Related Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
N-Acetylneuraminic Acid | Basic sialic acid structure | Precursor to many derivatives |
N-Acetyl-9-azido-9-deoxy-neuraminic Acid | Contains an azido group but lacks trideoxy modifications | Used for similar labeling applications |
5-Acetamido-3-deoxy-D-glycero-D-galacto-2-nonulosonic Acid | Lacks the azido group | Focused more on non-modified sialic acids |
5-(Acetylamino)-9-azido-3,5,9-trideoxy-D-glycero-D-galacto-2-nonulosonic Acid | Azido group at the 9-position and acetylamino group at the 5-position | Enhanced reactivity and utility in biochemical applications due to specific modifications |
This table highlights the unique features of 5-(Acetylamino)-9-azido-3,5,9-trideoxy-D-glycero-D-galacto-2-nonulosonic acid compared to other related sialic acid derivatives.
Enzymic Synthesis and Metabolic Pathways
Research has shown that this compound can be synthesized enzymatically using enzymes such as N-Acylneuraminate Cytidylyltransferase from organisms like Neisseria meningitidis . This enzymic synthesis pathway underscores the compound's integration into metabolic pathways and its potential role in modulating sialic acid biosynthesis.
Therapeutic Development
The biological activities of 5-(Acetylamino)-9-azido-3,5,9-trideoxy-D-glycero-D-galacto-2-nonulosonic acid have significant implications for therapeutic development. By influencing glycan-protein interactions, this compound could be used to develop new therapeutic strategies targeting diseases where sialic acid modifications play a critical role, such as cancer, infectious diseases, and autoimmune disorders.
Properties
IUPAC Name |
5-acetamido-9-azido-4,6,7,8-tetrahydroxy-2-oxononanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O8/c1-4(16)14-8(5(17)2-6(18)11(22)23)10(21)9(20)7(19)3-13-15-12/h5,7-10,17,19-21H,2-3H2,1H3,(H,14,16)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMJNJVGOFCOSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C(CC(=O)C(=O)O)O)C(C(C(CN=[N+]=[N-])O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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